molecular formula C6H16ClN3O6 B14554992 N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid CAS No. 62146-02-5

N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid

Cat. No.: B14554992
CAS No.: 62146-02-5
M. Wt: 261.66 g/mol
InChI Key: GIRNFWUVZJEPIJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid is a compound that combines the properties of both an organic amine and a nitramide with the strong oxidizing characteristics of perchloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-ethylnitramide typically involves the reaction of dimethylaminoethanol with ethyl nitrite under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the nitramide group. The resulting product is then treated with perchloric acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-ethylnitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitramide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitramide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted nitramides.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the production of polymers and as an intermediate in the manufacture of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-ethylnitramide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and nucleic acids, affecting their function and activity. It can also act as an oxidizing agent, inducing oxidative stress in cells, which can lead to cell death or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylamine: Similar in structure but lacks the nitramide and perchloric acid components.

    N,N-Dimethylaminoethanol: Contains the dimethylamino group but does not have the nitramide or perchloric acid components.

    N,N-Dimethylglycine: Similar in having a dimethylamino group but differs in its overall structure and properties.

Uniqueness

N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid is unique due to its combination of an organic amine, nitramide, and perchloric acid. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62146-02-5

Molecular Formula

C6H16ClN3O6

Molecular Weight

261.66 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid

InChI

InChI=1S/C6H15N3O2.ClHO4/c1-4-8(9(10)11)6-5-7(2)3;2-1(3,4)5/h4-6H2,1-3H3;(H,2,3,4,5)

InChI Key

GIRNFWUVZJEPIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)[N+](=O)[O-].OCl(=O)(=O)=O

Origin of Product

United States

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